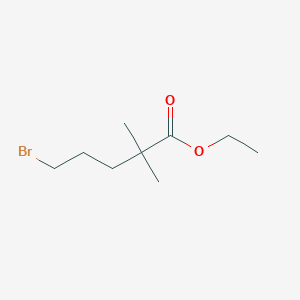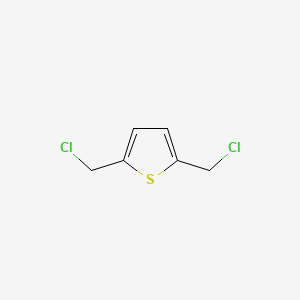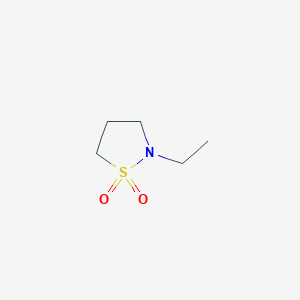
5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile
Overview
Description
5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile is an organic compound with the molecular formula C13H6BrF2N It is a biphenyl derivative, characterized by the presence of bromine and fluorine atoms on the biphenyl ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile can be synthesized through a multi-step process. One common method involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce 2-bromo-5-fluorobenzonitrile . This intermediate can then undergo a palladium-catalyzed Suzuki coupling reaction with a boronic acid derivative to form the desired biphenyl compound .
Industrial Production Methods
In an industrial setting, the production of 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile may involve large-scale applications of transition metal-catalyzed couplings, such as the Suzuki coupling, to ensure high yield and purity . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions to facilitate the formation of biaryl compounds.
Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Biphenyl Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms, along with the nitrile group, allows the compound to engage in various chemical interactions, potentially affecting biological processes. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzonitrile: A precursor in the synthesis of 5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Another fluorinated biphenyl derivative.
Uniqueness
5’-Bromo-2’,6-difluorobiphenyl-2-carbonitrile is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N/c14-9-4-5-11(15)10(6-9)13-8(7-17)2-1-3-12(13)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTSYLQBJKCUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467380 | |
| Record name | 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-21-1 | |
| Record name | 5'-Bromo-2',6-difluorobiphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)

![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)
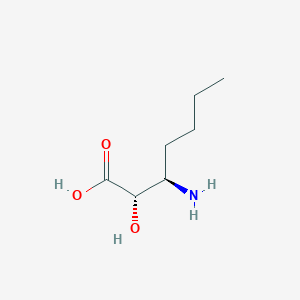
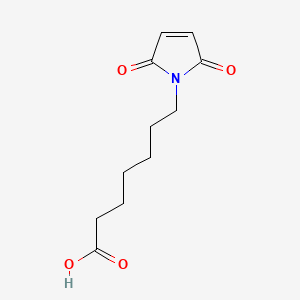

![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)
